Differentiation via Specific Inactivation of α-Chymotrypsin vs. Alternative α-Bromoamides
The compound's primary differentiation is its well-characterized, specific inactivation of the serine protease α-chymotrypsin, a property documented in a foundational biochemistry study [1]. While the study explores a series of aromatic α-bromo amides, N-Benzyl-2-bromo-N-methylacetamide is explicitly referenced as an exemplar of this class that inactivates the enzyme . The mechanistic basis for this activity—covalent alkylation of the active site serine (Ser-195)—is established [1]. This contrasts sharply with analogs like N-benzyl-2-bromoacetamide, which is primarily noted for its antibacterial activity against Gram-positive bacteria, indicating a divergent biological target profile .
| Evidence Dimension | Biological Target & Mechanism |
|---|---|
| Target Compound Data | Inactivates α-chymotrypsin via active site serine alkylation. |
| Comparator Or Baseline | N-benzyl-2-bromoacetamide (CAS 2945-03-1): Exhibits antibacterial activity against Gram-positive bacteria (e.g., S. aureus). |
| Quantified Difference | Qualitative difference in primary biological activity (enzyme inactivation vs. antibacterial). |
| Conditions | N-Benzyl-2-bromo-N-methylacetamide was studied in the context of aromatic α-bromo amide specificity for α-chymotrypsin. N-benzyl-2-bromoacetamide's activity was noted in antibacterial assays. |
Why This Matters
For researchers requiring a specific, covalent inactivator of α-chymotrypsin, this compound is the structurally validated choice; the alternative analog directs a user toward an entirely different, antibacterial application, demonstrating that structure directly dictates a non-interchangeable application.
- [1] Lawson, W. B. (1980). Specificity in the alkylation of serine at the active site of alpha-chymotrypsin by aromatic alpha-bromo amides. Biochemistry, 19(10), 2140–2144. View Source
